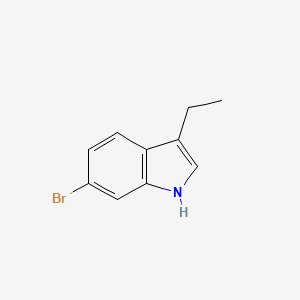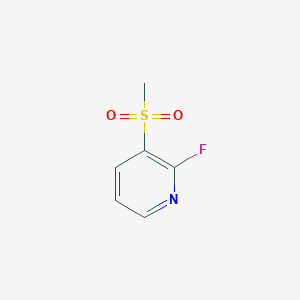
2-(Furan-3-yl)isonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, one study achieved comprehensive characterization of synthesized compounds through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various techniques. For example, the dipole moment, polarizability, and first static hyperpolarizability of the stable conformers have been calculated using the 6-311++G (d, p) basis set .Chemical Reactions Analysis
Furan derivatives undergo various reactions. For instance, furan can react through oxygen addition to the ring to produce surface-adsorbed furanone intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, the dipole moment for different conformers has been calculated .Scientific Research Applications
Synthesis and Characterization of Metal Chelates
2-(Furan-3-yl)isonicotinic acid and its derivatives have been utilized in the synthesis of various metal chelates. For instance, a study by Maurya et al. (2003) involved synthesizing aroylhydrazones derived from isonicotinic acid hydrazide and 2-furyl methyl ketone. These compounds were used to prepare metal chelates with Cu(II), Ni(II), Zn(II), Co(II), Mn(II), Sm(III), and Th(IV). The study provided insights into the coordination behavior of these hydrazones with different metal ions, based on analytical data, electronic spectra, magnetic measurements, thermogravimetric analyses, and infrared and nuclear magnetic resonance spectral studies (Maurya, Patel, & Sutradhar, 2003).
Lanthanide(III) Chlorides Coordination Compounds
Another study by Agarwal, Prasad, and Goel (2004) described the isolation of lanthanide(III) chlorides coordination compounds with 4[(furan-2-ylmethylene)amino]-1,5-dimethyl-2-phenyl pyrazol-3-one and isonicotinic acid(3',4',5'-trimethoxybenzylidene)hydrazide. This work characterized the isolated compounds through various physico-chemical studies, highlighting the coordinating ligands acting as neutral bidentate N and O-donors (Agarwal, Prasad, & Goel, 2004).
Antimicrobial Activity
Kalyaev et al. (2022) explored the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through reactions involving 3-(furan-2-yl)propenoic acids and their esters with arenes. These compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans and suppressed Escherichia coli and Staphylococcus aureus, indicating potential applications in developing antimicrobial agents (Kalyaev et al., 2022).
Green Corrosion Inhibitors
In the study by Guimarães et al. (2020), nitrogenated derivatives of furfural, including compounds related to this compound, were evaluated as corrosion inhibitors for mild steel in HCl solution. This research suggests these compounds' potential as eco-friendly corrosion inhibitors, supported by weight-loss measurements, potentiodynamic polarization curves, and electrochemical impedance spectroscopy (Guimarães et al., 2020).
Blood Serum Biochemical Parameters
Danilchenko (2017) presented an analysis on the serum biochemical parameters of experimental rats treated with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate. This study contributes to understanding the biochemical impacts of compounds derived from this compound, suggesting its potential use as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that isoniazid, a key drug in the chemotherapy of tuberculosis, is a derivative of isonicotinic acid . The bioactive form of isoniazid is isonicotinic acid . This suggests that 2-(Furan-3-yl)isonicotinic acid may interact with its targets in a similar manner.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(furan-3-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZENYWAAFWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




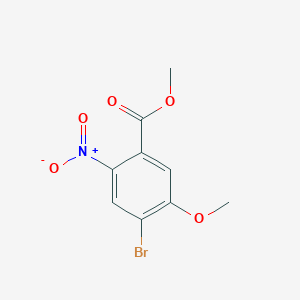

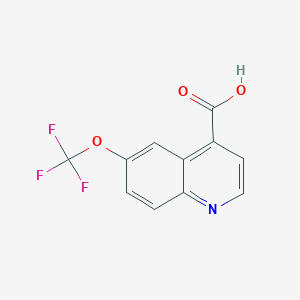
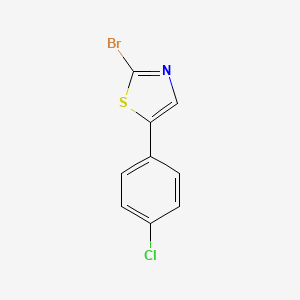
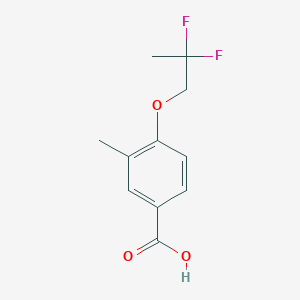
![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)

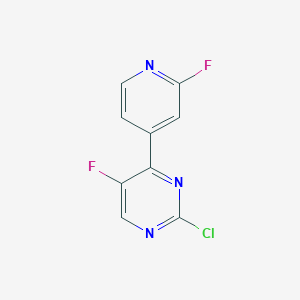
![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)
